molecular formula C9H5ClO4S B3368469 3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid CAS No. 21211-27-8

3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid

Cat. No.: B3368469
CAS No.: 21211-27-8
M. Wt: 244.65 g/mol
InChI Key: KAEKYMDYNFGGKM-UHFFFAOYSA-N
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Description

3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid is a chemical compound with a unique structure that includes a benzothiophene ring substituted with a chlorine atom and a carboxylic acid group

Preparation Methods

The synthesis of 3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid typically involves the chlorination of benzothiophene derivatives followed by oxidation and carboxylation reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid can be compared with other benzothiophene derivatives, such as:

    Benzothiophene-2-carboxylic acid: Lacks the chlorine and sulfone groups, resulting in different chemical properties and reactivity.

    3-Bromo-1,1-dioxo-1-benzothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO4S/c10-7-5-3-1-2-4-6(5)15(13,14)8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEKYMDYNFGGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2(=O)=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326948
Record name NSC623632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21211-27-8
Record name NSC623632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 3
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 4
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 5
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid
Reactant of Route 6
3-Chloro-1,1-dioxo-1-benzothiophene-2-carboxylic acid

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